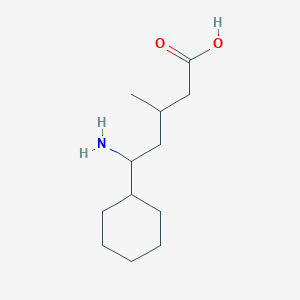
(2-Ethylphenyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with an ethyl group at the second position. This compound is known for its strong and often unpleasant odor, typical of many thiols.
准备方法
Synthetic Routes and Reaction Conditions
(2-Ethylphenyl)methanethiol can be synthesized through several methods:
Reaction of (2-Ethylphenyl)methanol with Hydrogen Sulfide: This method involves the reaction of (2-Ethylphenyl)methanol with hydrogen sulfide gas in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions.
Reduction of (2-Ethylphenyl)methanesulfonyl Chloride: Another method involves the reduction of (2-Ethylphenyl)methanesulfonyl chloride using a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
(2-Ethylphenyl)methanethiol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form disulfides. For example, oxidation with iodine (I₂) leads to the formation of (2-Ethylphenyl)methanedisulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, (2-Ethylphenyl)methane, using strong reducing agents.
Common Reagents and Conditions
Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
Oxidation: (2-Ethylphenyl)methanedisulfide
Substitution: Thioethers
Reduction: (2-Ethylphenyl)methane
科学研究应用
(2-Ethylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its role in biological systems, particularly in the context of sulfur metabolism and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, agrochemicals, and as an additive in lubricants and fuels.
作用机制
The mechanism of action of (2-Ethylphenyl)methanethiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group can form disulfide bonds, which are crucial in protein folding and stability.
Nucleophilic Properties: The thiol group acts as a nucleophile, participating in substitution reactions that modify other molecules.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with similar reactivity but a different odor profile.
Ethanethiol (C₂H₅SH): Another simple thiol used as an odorant in natural gas.
(2-Methylphenyl)methanethiol: A structural isomer with a methyl group instead of an ethyl group.
Uniqueness
(2-Ethylphenyl)methanethiol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and physical properties. The presence of the ethyl group at the second position provides distinct steric and electronic effects compared to its isomers and simpler thiols.
属性
分子式 |
C9H12S |
|---|---|
分子量 |
152.26 g/mol |
IUPAC 名称 |
(2-ethylphenyl)methanethiol |
InChI |
InChI=1S/C9H12S/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 |
InChI 键 |
QTTAKXPPGQAQPS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)

![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)
![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13217508.png)
![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)





![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)

